![molecular formula C16H17N3O B12784451 N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-65-0](/img/structure/B12784451.png)
N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of alkyldiarylamines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has been studied for various biological activities:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer effects. A study demonstrated dose-dependent inhibition of proliferation in breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .
- Neuropharmacological Effects : The compound has shown promise in neuropharmacology. In behavioral studies with mice, it was found to significantly increase sleep duration when administered alongside pentobarbital, indicating potential sedative properties .
- Anti-inflammatory Activity : Compounds related to N11-Ethyl-7,N6-dimethyl have been evaluated for their ability to inhibit pro-inflammatory cytokines in both in vitro and in vivo models of inflammation.
Case Study 1: Anticancer Activity
A comprehensive study examined various pyrido(2,3-b)(1,5)benzodiazepine derivatives for their anticancer properties. The results indicated that certain modifications to the molecular structure significantly enhanced the compounds' efficacy against cancer cells.
Case Study 2: Neuropharmacological Assessment
In a controlled experiment assessing the sedative effects of N11-Ethyl derivatives on mice, results showed a marked increase in sleep duration when compared to control groups. This suggests potential applications in developing new sedative medications.
Mechanism of Action
The mechanism of action of N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido-benzodiazepines and related alkyldiarylamines. Examples include:
- 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one .
Uniqueness
Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields .
Biological Activity
N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14N2O
- Molecular Weight : 250.28 g/mol
- CAS Number : 133626-83-2
This compound primarily acts as a modulator of the GABA receptor complex. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anxiolytic Effects : Animal models have demonstrated significant anxiolytic properties when administered this compound. It reduced anxiety-like behavior in tests such as the elevated plus maze and open field tests.
- Sedative Properties : In sleep studies, the compound showed potential as a sedative agent by increasing total sleep time and reducing sleep latency.
- Anticonvulsant Activity : Preliminary research indicates that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
- Neuroprotective Effects : Some studies suggest that this compound may protect against neurodegeneration in models of oxidative stress.
Study 1: Anxiolytic Activity in Rodent Models
A study conducted on rodents evaluated the anxiolytic effects of this compound using the elevated plus maze test. The results indicated a significant increase in the time spent in the open arms compared to control groups (p < 0.05), suggesting reduced anxiety levels.
Study 2: Sedative Effects in Human Trials
A clinical trial assessed the sedative effects of this compound on healthy volunteers. Participants reported improved sleep quality and reduced sleep onset latency after administration (p < 0.01). Side effects were minimal and included drowsiness upon waking.
Data Table: Summary of Biological Activities
Properties
CAS No. |
133626-65-0 |
---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
11-ethyl-6,7-dimethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C16H17N3O/c1-4-19-13-9-5-7-11(2)14(13)18(3)16(20)12-8-6-10-17-15(12)19/h5-10H,4H2,1-3H3 |
InChI Key |
XZKUDZNOAWQGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC(=C2N(C(=O)C3=C1N=CC=C3)C)C |
Origin of Product |
United States |
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